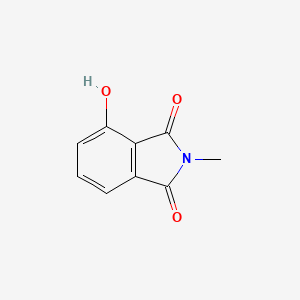
4-Hydroxy-2-methylisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methylisoindoline-1,3-dione is a heterocyclic compound belonging to the isoindoline family. This compound is characterized by a fused ring system that includes a hydroxy group and a methyl group attached to the isoindoline core. It is known for its diverse applications in medicinal chemistry, particularly due to its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation steps. One common method includes the reaction of phthalic anhydride with methylamine under acidic conditions to form the intermediate, which is then cyclized and oxidized to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the use of catalysts and optimized reaction conditions to ensure high purity and consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Hydroxy-2-methylisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-2-methylisoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate dopamine receptors, particularly the D2 and D3 receptors, which play a crucial role in neurological functions. The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Phthalimide: A structurally related compound with similar applications in medicinal chemistry.
N-Hydroxyphthalimide: Known for its use as a catalyst in organic synthesis.
2-Methylisoindoline-1,3-dione: Lacks the hydroxy group but shares the core structure.
Uniqueness: 4-Hydroxy-2-methylisoindoline-1,3-dione is unique due to the presence of both a hydroxy and a methyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-hydroxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-8(12)5-3-2-4-6(11)7(5)9(10)13/h2-4,11H,1H3 |
InChI Key |
BJAILBJCGKOBCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


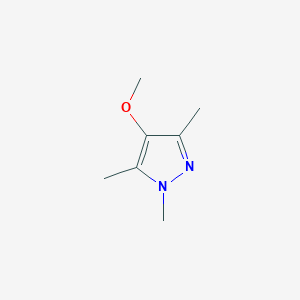
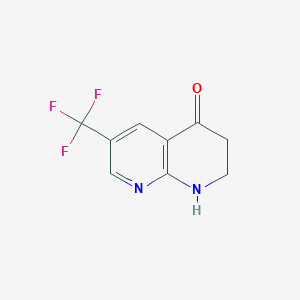
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)



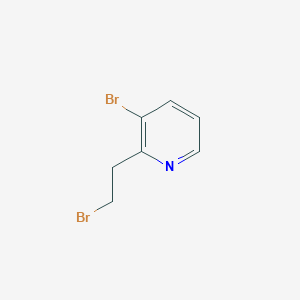
![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)
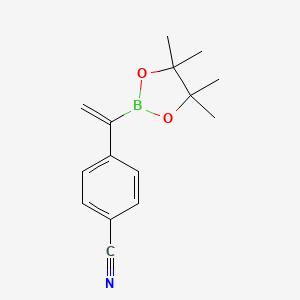
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)




